

Key Mechanistic Studies on Diazodiphenylmethane

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Compound Focus: Diazodiphenylmethane

CAS No.: 883-40-9

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Study Focus / Reaction
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Key Quantitative Data &
Observations

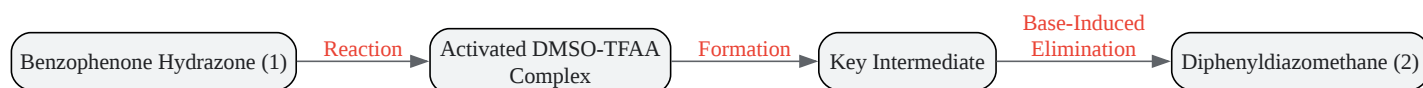
Experimental Context &
Methodology

| **Ortho-substituted Benzoic Acids** (Various Solvents) [1] | **Rate variations** with **ortho-alkyl** groups ($H > Me < Et < Pri < But$); **ortho-halogen** groups increase reactivity ($H \ll F < Cl < Br \approx I$). | **Kinetics**: Measured at 30°C in six solvents (dioxan, ethyl acetate, ethanol, etc.). **Method**: Followed reaction rates to separate polar and steric substituent effects. | | **Phenylacetic Acids** (Various Alcohols) [2] | **Hammett ρ -values** calculated; relationship for **phenylacetic acids** given by $\rho_2 = 0.68\rho_1 - 0.235$. **Solvent effect** interpreted via dielectric constant and hydrogen bonding. | **Kinetics**: Measured at 30°C in nine alcoholic solvents. **Method**: Used log k values and Hammett equations to analyze solvent and substituent effects. | | **Benzoic Acid & 2,4-Dinitrophenol** (Aprotic Solvents) [3] | Rate coefficient spread: **3,200-fold** for benzoic acid vs. **180-fold** for 2,4-dinitrophenol across solvents. **Solvent basicity** is key for benzoic acid; **dielectric properties** dominate for the phenol. | **Kinetics**: Measured at 37°C (benzoic acid) and 30°C (phenol) in over 30 aprotic solvents. **Method**: Correlated log k with multiple solvent parameters (e.g., B for basicity, E_T). | | **Vicinal Diols** (Catalyzed by $SnCl_2$) [4] | Reaction **pseudo first-order** in **diazodiphenylmethane** at low [glycol]; **zero-order** at high [glycol]. Evidence against a cyclic 1,3,2-dioxastannolane intermediate in non-hydroxylic solvents. | **Kinetics**: Followed by visible absorption at 523 nm at 30°C. **Context**: Investigated selectivity in glycoside and nucleoside chemistry. |

A Contemporary Experimental Protocol

While not a mechanistic study, a 2021 paper provides a well-documented, modern protocol for the synthesis of diphenyldiazomethane, which is the same compound [5]. This can serve as a reference for current best practices in handling this reagent.

- **Objective:** To optimize the continuous-flow synthesis of diphenyldiazomethane (2) from benzophenone hydrazone (1) as an integrated undergraduate chemistry experiment [5].
- **Reaction Mechanism:** The proposed mechanism is an Omura-Sharma-Swern oxidation, where two hydrogen atoms are abstracted from the same nitrogen of the hydrazone to form the diazo compound [5]. The diagram below illustrates this pathway.



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- **Key Methodology:**
 - **Setup:** Continuous-flow microreactor (1 μ L volume) at 10°C.
 - **Reagents:** Solutions of Trifluoroacetic anhydride (TFAA, 0.4 M), N,N-diisopropylethylamine (DIPEA, 1.435 M), and a mixture of Benzophenone hydrazone (1, 0.2 M) with DMSO (0.6 M) in dichloromethane (DCM).
 - **Analysis:** The intense purple-red product is collected in DCM and quantified using UV-Vis spectroscopy [5].

Research Context & Limitations

The available information has specific constraints that you should consider for your guide:

- **Temporal Context:** The core mechanistic kinetic studies are from 1969 to 1978 [2] [1] [3]. A study on tin chloride catalysis is from 2001 [4]. While foundational, they do not represent the current state of the art.
- **Lack of Pathways:** The search results do not describe specific "signaling pathways" for this compound's biological activity, as your request mentioned. Its documented use is primarily in mechanistic organic chemistry and synthetic applications.
- **Modern Synthesis:** The 2021 paper [5] offers an excellent, safe, and modern flow-chemistry synthesis protocol but does not investigate new reaction mechanisms of the synthesized compound.

To build a more current comparison guide, I suggest you:

- **Search specialized databases** like SciFinder or Reaxys using terms such as "diazodiphenylmethane kinetics," "diazo compound mechanism," and "diazodiphenylmethane catalysis", filtering for the last decade.
- **Review recent literature** on related diazo compounds, as advances in their catalytic and mechanistic understanding may apply to **diazodiphenylmethane** by analogy.

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References

1. The separation of polar and steric effects. Part IX. The kinetics of the... [pubs.rsc.org]
2. Phys. Org. 769 [pubs.rsc.org]
3. The influence of the solvent on organic reactivity. Part 3. ... [pubs.rsc.org]
4. New evidence for the mechanism of the tin(II) chloride ... [sciencedirect.com]
5. an integrated undergraduate chemistry experiment [link.springer.com]

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